N,N-Dimethylpiperidin-4-amine hydrochloride

Medicinal Chemistry Drug Design Physicochemical Properties

N,N-Dimethylpiperidin-4-amine hydrochloride (CAS 172281-90-2) is a differentiated tertiary amine building block with enhanced basicity (pKa >10). Unlike generic 4-aminopiperidine, this scaffold confers superior metabolic stability and target engagement—SAR studies show potency shifts from micromolar to low nanomolar (H1 Ki = 1.80 nM). Ideal for CNS GPCR/ion channel programs, PROTAC linker attachment, and scaffold-hopping campaigns requiring precise physicochemical tuning. Supplied as a stable crystalline HCl salt, ≥95% purity, with scalable synthesis for gram-to-kilogram procurement.

Molecular Formula C7H17ClN2
Molecular Weight 164.67 g/mol
CAS No. 172281-90-2
Cat. No. B3025579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylpiperidin-4-amine hydrochloride
CAS172281-90-2
Molecular FormulaC7H17ClN2
Molecular Weight164.67 g/mol
Structural Identifiers
SMILESCN(C)C1CCNCC1.Cl
InChIInChI=1S/C7H16N2.ClH/c1-9(2)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H
InChIKeyIDCJGSDAPFXTGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Selection Guide for N,N-Dimethylpiperidin-4-amine Hydrochloride (CAS 172281-90-2)


N,N-Dimethylpiperidin-4-amine hydrochloride (CAS 172281-90-2) is a tertiary amine building block featuring a piperidine ring with a dimethylamino substituent at the 4-position, supplied as a stable, crystalline hydrochloride salt . This compound is a key intermediate in medicinal chemistry, valued for its ability to confer specific physicochemical properties to final drug candidates. Its primary utility lies in its role as a versatile scaffold for constructing molecules with enhanced basicity and target engagement in the central nervous system (CNS) and other therapeutic areas .

Why In-Class Piperidine Amines Cannot Substitute N,N-Dimethylpiperidin-4-amine Hydrochloride


Substituting N,N-Dimethylpiperidin-4-amine hydrochloride with a generic 4-aminopiperidine or a simpler secondary amine is not a straightforward exchange. The presence of the tertiary dimethylamino group at the 4-position imparts a distinct combination of steric bulk, enhanced basicity, and metabolic stability that can dramatically alter the pharmacokinetic and pharmacodynamic profile of the final drug molecule [1]. As demonstrated in structure-activity relationship (SAR) studies, even minor modifications to the amine substituent on the piperidine ring can lead to significant shifts in target potency (from low nanomolar to micromolar) and selectivity, underscoring the non-fungible nature of this specific building block [1].

Quantitative Differentiation Guide for N,N-Dimethylpiperidin-4-amine Hydrochloride


Superior Physicochemical Profile: pKa and LogP Comparison with Parent Amines

The basicity and lipophilicity of a building block are critical for CNS drug design. N,N-Dimethylpiperidin-4-amine (free base) possesses a pKa of 10.10 ± 0.10, which is significantly higher than that of the unsubstituted 4-aminopiperidine (pKa ~9.2) [1]. This enhanced basicity ensures the compound is predominantly protonated at physiological pH, promoting stronger ionic interactions with biological targets and improving aqueous solubility, which is crucial for its formulation as the hydrochloride salt .

Medicinal Chemistry Drug Design Physicochemical Properties

Scalable Synthesis with a Cost-Effective Route

The procurement value of this compound is enhanced by a patented, high-yielding, single-step synthesis. The process involves the reductive amination of 4-piperidone hydrochloride with dimethylamine, using a palladium catalyst under hydrogen pressure. This method is described as providing high purity (>98%) and being amenable to industrial scale-up, representing a significant improvement over earlier multi-step or lower-yielding methods that involved N-protection or N-methylation of 4-aminopiperidine [1].

Process Chemistry Synthetic Methodology Cost of Goods

Enabling Single-Digit Nanomolar Potency in Complex Drug Candidates

The N,N-dimethylpiperidin-4-amine scaffold is a key pharmacophore that enables high target affinity when incorporated into larger molecules. Derivatives of this scaffold have demonstrated exceptional potency against clinically relevant targets, including a Ki of 1.80 nM for the human Histamine H1 receptor and an IC50 of 10 nM for mouse 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1][2]. In contrast, simpler 4-aminopiperidine analogs, such as 1-benzyl-4-piperidinamine derivatives, often exhibit significantly weaker activity, with reported IC50 values in the high micromolar range (e.g., 37.7 µM) against other targets like ion channels [3].

Medicinal Chemistry GPCR Pharmacology Enzyme Inhibition

Optimal Application Scenarios for Procuring N,N-Dimethylpiperidin-4-amine Hydrochloride


CNS Drug Discovery: Designing Potent and Brain-Penetrant Ligands

In CNS drug discovery programs, this building block is ideal for designing ligands targeting G-protein-coupled receptors (GPCRs) or ion channels. Its high basicity (pKa >10) ensures it is charged at physiological pH, which can enhance binding affinity to negatively charged residues in the orthosteric binding site of aminergic receptors . Furthermore, derivatives built on this core have been successfully employed to achieve single-digit nanomolar potency, as evidenced by the H1 receptor antagonist data (Ki = 1.80 nM) [1].

Scaffold Hopping and Lead Optimization

Medicinal chemists should select this compound for scaffold-hopping campaigns where improved potency, solubility, or metabolic stability is required over simpler amines. The quantitative SAR evidence shows that replacing a generic 4-aminopiperidine group with an N,N-dimethylpiperidin-4-amine moiety can result in a dramatic increase in target engagement . Its well-defined structure and single-step, scalable synthesis also make it a reliable starting point for generating diverse libraries for hit-to-lead optimization [2].

Cost-Effective Scale-Up for Preclinical Development

For projects transitioning from discovery to preclinical development, this compound offers a compelling combination of structural utility and supply chain reliability. The patented, high-yielding synthesis ensures that larger quantities can be procured at a competitive cost without compromising on purity (>98%) . This is a critical factor for studies requiring gram to kilogram quantities, such as in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies and formulation development .

Chemical Biology and Probe Development

This building block is a valuable tool for chemical biologists developing functional probes or targeted protein degraders (e.g., PROTACs). Its tertiary amine provides a robust handle for attaching linker moieties, while its rigid piperidine core imparts conformational constraint. The significant differential in potency between ligands built on this core versus simpler amines highlights its utility in creating highly selective and potent chemical tools for target validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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